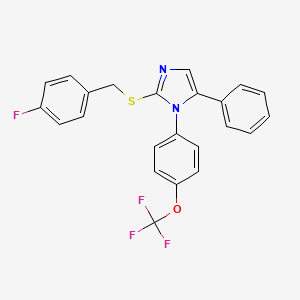
2-((4-fluorobenzyl)thio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-fluorobenzyl)thio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a useful research compound. Its molecular formula is C23H16F4N2OS and its molecular weight is 444.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((4-fluorobenzyl)thio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a member of the imidazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The structure of the compound can be described as follows:
- Chemical Formula : C19H16F3N2S
- Molecular Weight : 368.40 g/mol
Structural Features
The compound features:
- A trifluoromethoxy group, which is known to enhance biological activity through electron-withdrawing effects.
- A fluorobenzyl moiety that may contribute to its lipophilicity and potential interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of imidazole derivatives, including compounds similar to the target compound. For instance, a related imidazole derivative demonstrated significant antiproliferative activity against various cancer cell lines, indicating that structural modifications can lead to enhanced anticancer properties.
Case Study: Antiproliferative Activity
A study evaluated the antiproliferative effects of imidazole derivatives against three cancer cell lines (A549, SGC-7901, HeLa). The results are summarized in Table 1 below.
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| 2-((4-fluorobenzyl)thio)-5-phenyl-1H-imidazole | TBD | TBD |
| Control (5-FU) | 18.53 | 23–46 (normal cells vs. tumor cells) |
This preliminary data suggests that modifications in the imidazole structure can lead to compounds with selective cytotoxicity towards tumor cells while sparing normal cells, a crucial characteristic for cancer therapeutics.
The mechanism by which these imidazole derivatives exert their effects often involves the induction of apoptosis in cancer cells. For example, studies have shown that certain imidazole derivatives increase the expression of pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2), thus promoting cell death pathways.
Antimicrobial Activity
Imidazole derivatives have also been studied for their antimicrobial properties. A related compound demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating that structural features such as aryl rings and electron-withdrawing groups play a role in enhancing antibacterial efficacy.
Table 2: Antimicrobial Activity Against MRSA
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| 2-((4-fluorobenzyl)thio)-5-phenyl-1H-imidazole | TBD |
| Control (Standard Antibiotic) | TBD |
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-5-phenyl-1-[4-(trifluoromethoxy)phenyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F4N2OS/c24-18-8-6-16(7-9-18)15-31-22-28-14-21(17-4-2-1-3-5-17)29(22)19-10-12-20(13-11-19)30-23(25,26)27/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBDXUPVCNJQNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F4N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














